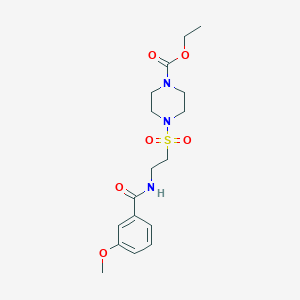
Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate, also known as ESI-09, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the RAC1 protein, which is involved in a variety of cellular processes, including cell migration, proliferation, and survival.
科学的研究の応用
Radiolabeled Antagonists for Neurotransmission Studies
A notable application of compounds structurally related to ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate is in the development of radiolabeled antagonists for imaging and studying neurotransmission. For instance, [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F]p-MPPF, is a radiolabeled antagonist used with positron emission tomography (PET) to study the serotonergic system, specifically targeting 5-HT1A receptors. This compound aids in understanding serotonin dynamics in various animal models and humans, contributing valuable insights into neuropsychiatric disorders (Plenevaux et al., 2000).
Dopamine Receptor Ligands
Research into derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrates the compound's high affinity and selectivity as a dopamine D(4) receptor ligand. Structural modifications to this molecule impact its binding profile across dopamine D(4) and D(2) receptors, serotonin 5-HT(1A), and adrenergic alpha(1) receptors. This work lays the groundwork for developing therapeutics targeting dopamine-related disorders (Perrone et al., 2000).
Antimicrobial Activities
Compounds synthesized from reactions involving this compound or its derivatives have been explored for their antimicrobial properties. For example, novel 1,2,4-triazole derivatives have shown considerable antimicrobial activities against various test microorganisms. Such studies highlight the potential of these compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Bektaş et al., 2007).
Crystal Structure Analysis
The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a compound related to the one , has been determined to understand better the molecular configuration and potential binding interactions of such molecules. This information is crucial for designing drugs with optimal efficacy and reduced side effects (Faizi et al., 2016).
Anticancer Agent Development
Another significant application involves synthesizing and evaluating derivatives as potential anticancer agents. By attaching different pharmacophores to the ethyl piperazine-1-carboxylate skeleton, researchers aim to discover novel compounds with significant anticancer activity. This approach leverages the structural flexibility and functionalizability of the piperazine ring to target various cancer cell lines (Abbavaram & Reddyvari, 2013).
特性
IUPAC Name |
ethyl 4-[2-[(3-methoxybenzoyl)amino]ethylsulfonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-3-26-17(22)19-8-10-20(11-9-19)27(23,24)12-7-18-16(21)14-5-4-6-15(13-14)25-2/h4-6,13H,3,7-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZAGFAVLVQXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2501752.png)
![dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2501754.png)
![8-(4-bromophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501755.png)
![isopropyl 2-(2-(1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2501756.png)
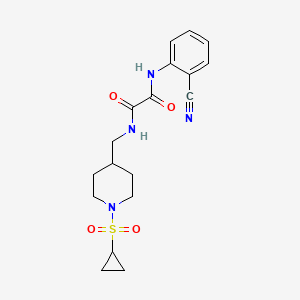
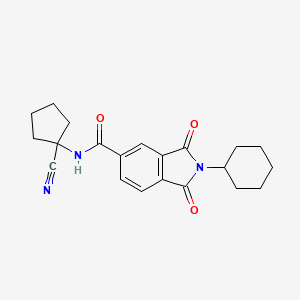
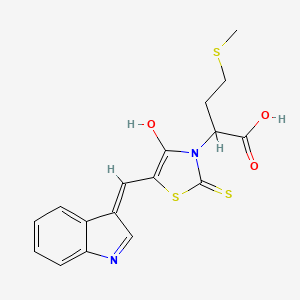




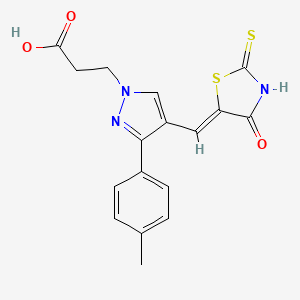
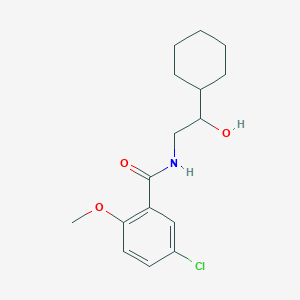
![1-(Benzenesulfonyl)-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2501775.png)